3,3-Dicyclobutyl-2-methylpropan-1-amine
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Overview
Description
3,3-Dicyclobutyl-2-methylpropan-1-amine is an organic compound characterized by the presence of two cyclobutyl groups attached to a central carbon atom, which is also bonded to a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dicyclobutyl-2-methylpropan-1-amine typically involves the reaction of cyclobutylmagnesium bromide with 2-methylpropan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,3-Dicyclobutyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
3,3-Dicyclobutyl-2-methylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclobutyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Di(cyclobutyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
3,3-Di(cyclobutyl)-2-methylpropan-1-nitrile: Similar structure but with a nitrile group instead of an amine group.
3,3-Di(cyclobutyl)-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of an amine group.
Uniqueness
3,3-Dicyclobutyl-2-methylpropan-1-amine is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-di(cyclobutyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-12H,2-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUPUOZYHKAOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CCC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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